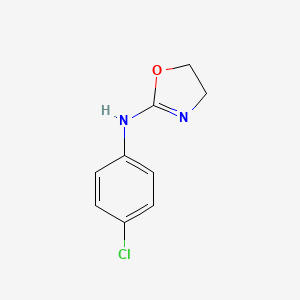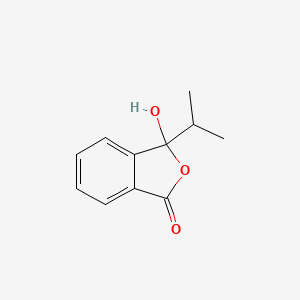![molecular formula C17H34N2O4 B14006731 [5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate CAS No. 31035-93-5](/img/structure/B14006731.png)
[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) typically involves the reaction of diethylcarbamic acid with 2,2-dimethylpentamethylene alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates .
Applications De Recherche Scientifique
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler analog with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid with different structural properties.
Urea: A related compound with similar functional groups but different applications.
Uniqueness
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) is unique due to its specific structural features and the resulting chemical properties.
Propriétés
Numéro CAS |
31035-93-5 |
|---|---|
Formule moléculaire |
C17H34N2O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C17H34N2O4/c1-7-18(8-2)15(20)22-13-11-12-17(5,6)14-23-16(21)19(9-3)10-4/h7-14H2,1-6H3 |
Clé InChI |
XKHDUKWTWOUIOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OCCCC(C)(C)COC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
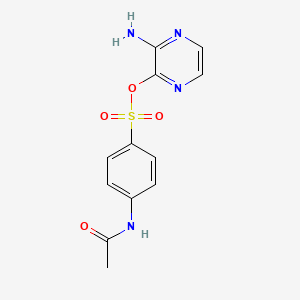
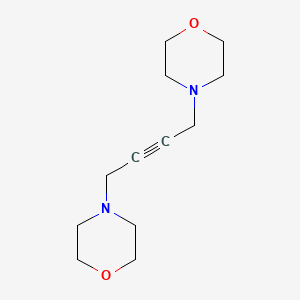
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
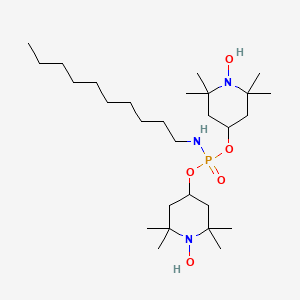
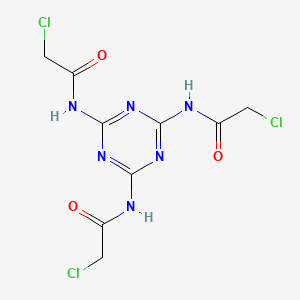
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
